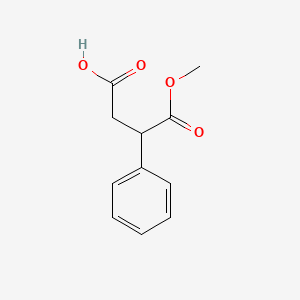

4-Methoxy-4-oxo-3-phenylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

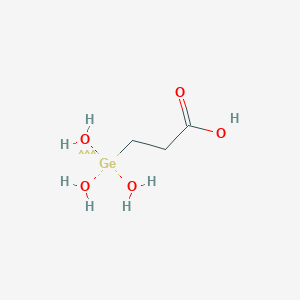

4-methoxy-4-oxo-3-phenylbutanoic acid is a dicarboxylic acid monoester that is methyl succinate substituted at position 2 by a phenyl group. It is a dicarboxylic acid monoester and a methyl ester. It derives from a succinic acid. It is a conjugate acid of a 4-methoxy-4-oxo-3-phenylbutanoate.

Applications De Recherche Scientifique

Synthesis Optimization

4-Methoxy-4-oxo-3-phenylbutanoic acid plays a crucial role in the synthesis of 2-oxo-4-phenylbutanoic acid (OPBA), which is a significant substrate for the production of angiotensin-converting enzyme (ACE) inhibitor drug precursors. Research by Ahmad, Oh, and Shukor (2011) focused on optimizing the synthesis process of OPBA using response surface methodology and central-composite rotatable design. They achieved a high yield of 98% under optimal conditions, demonstrating the efficiency of empirical models in synthesizing OPBA (Ahmad, Oh, & Shukor, 2011).

Application in Enzyme Inhibition

The compound is also used in the synthesis of N-(substituted benzothiazol-2-yl)amides, which are evaluated for their anticonvulsant and neuroprotective effects. Hassan, Khan, and Amir (2012) identified a derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, as a potent anticonvulsant and neuroprotective agent, indicating the compound's potential in developing new anticonvulsants (Hassan, Khan, & Amir, 2012).

Microbial Reduction Application

In the field of biotechnology, this compound is used in the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate. This intermediate is valuable for synthesizing various anti-hypertension drugs. Oda et al. (1998) achieved high enantiomeric excess and chemical purity in this process, highlighting its effectiveness for pharmaceutical applications (Oda, Inada, Kobayashi, & Ohta, 1998).

Role in Toxin Analysis

This acid is instrumental in the analysis of microcystins (MCs), where oxidation produces 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). Wu et al. (2009) optimized the oxidation conditions for MCs in cyanobacterial samples, enhancing the method's sensitivity and accuracy for environmental toxin analysis (Wu, Xiao, Li, Wang, Chen, & Chen, 2009).

Asymmetric Synthesis

The compound is also used in asymmetric synthesis. For example, Zhu et al. (2010) achieved a direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids with high enantioselectivity. This method is useful for synthesizing common intermediates for ACE inhibitors (Zhu, Meng, Fan, Xie, & Zhang, 2010).

Propriétés

Formule moléculaire |

C11H12O4 |

|---|---|

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

4-methoxy-4-oxo-3-phenylbutanoic acid |

InChI |

InChI=1S/C11H12O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) |

Clé InChI |

KFUIOHIUIZFOOW-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC(=O)O)C1=CC=CC=C1 |

SMILES canonique |

COC(=O)C(CC(=O)O)C1=CC=CC=C1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

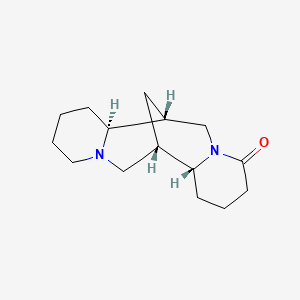

![6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)

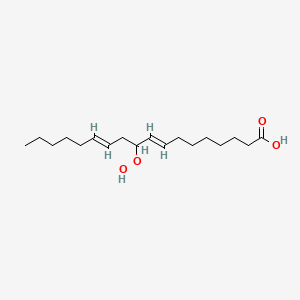

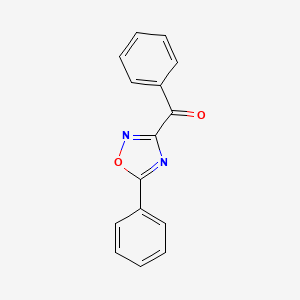

![N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide](/img/structure/B1253076.png)

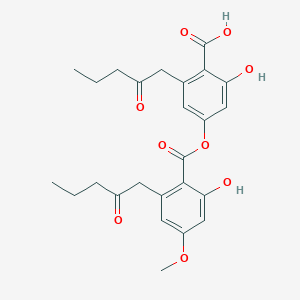

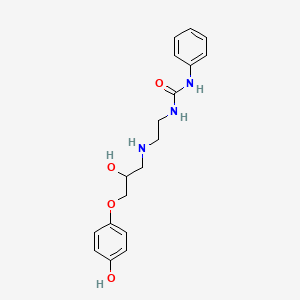

![N-[[(1R,2S,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide](/img/structure/B1253077.png)

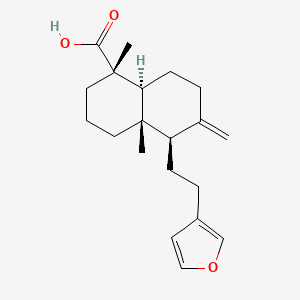

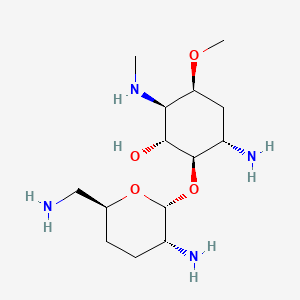

![methyl (1S,14R,15Z,18R)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1253084.png)

![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)